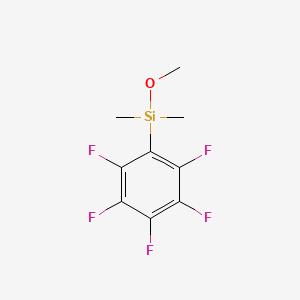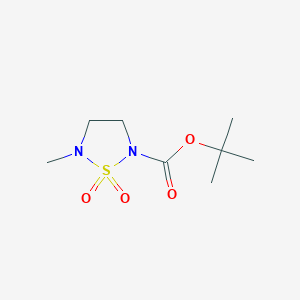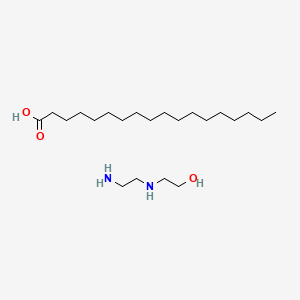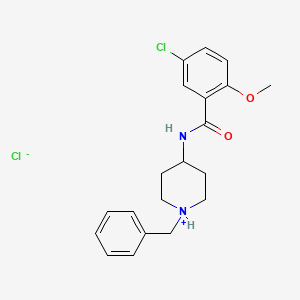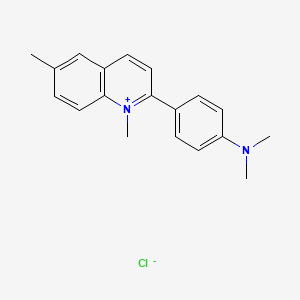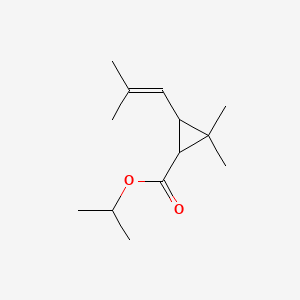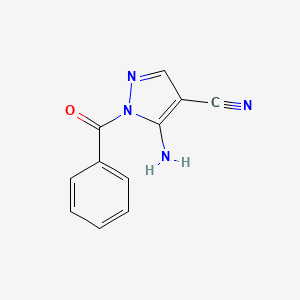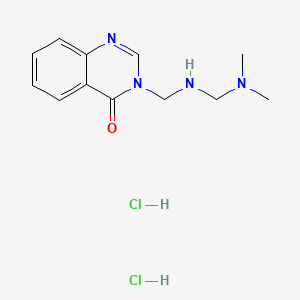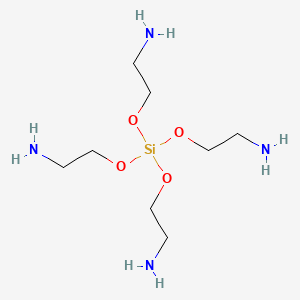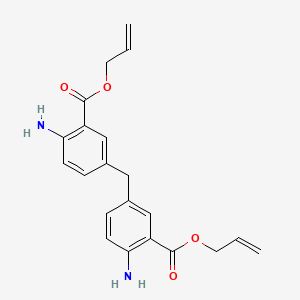
Diallyl 5,5'-methylenedianthranilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diallyl 5,5’-methylenedianthranilate is an organic compound with the chemical formula C23H21N3O2 It is known for its unique structure, which includes two anthranilate groups connected by a methylene bridge and diallyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diallyl 5,5’-methylenedianthranilate typically involves the reaction of anthranilic acid derivatives with formaldehyde and allyl bromide
Industrial Production Methods
Industrial production of Diallyl 5,5’-methylenedianthranilate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
化学反应分析
Types of Reactions
Diallyl 5,5’-methylenedianthranilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The allyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides, thiols, or amines can react with the allyl groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted anthranilate derivatives.
科学研究应用
Chemistry
In chemistry, Diallyl 5,5’-methylenedianthranilate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug development.
Medicine
In medicine, Diallyl 5,5’-methylenedianthranilate is explored for its therapeutic potential. Its derivatives may serve as lead compounds for developing new medications targeting various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for producing polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of Diallyl 5,5’-methylenedianthranilate involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research, but its structure suggests potential interactions with proteins and nucleic acids.
相似化合物的比较
Similar Compounds
Diallyl Disulfide: Found in garlic, known for its anticancer and antimicrobial properties.
Diallyl Sulfide: Another garlic-derived compound with health-promoting effects.
Diallyl Trisulfide: Exhibits similar biological activities and is also derived from garlic.
Uniqueness
Diallyl 5,5’-methylenedianthranilate is unique due to its dual anthranilate groups and methylene bridge, which are not present in the similar compounds listed above. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
61386-02-5 |
|---|---|
分子式 |
C21H22N2O4 |
分子量 |
366.4 g/mol |
IUPAC 名称 |
prop-2-enyl 2-amino-5-[(4-amino-3-prop-2-enoxycarbonylphenyl)methyl]benzoate |
InChI |
InChI=1S/C21H22N2O4/c1-3-9-26-20(24)16-12-14(5-7-18(16)22)11-15-6-8-19(23)17(13-15)21(25)27-10-4-2/h3-8,12-13H,1-2,9-11,22-23H2 |
InChI 键 |
UPLSPVXIVFOSPK-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(=O)OCC=C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



